molecular formula C15H10F2N2O B2718294 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol CAS No. 763133-77-3

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B2718294
CAS No.: 763133-77-3
M. Wt: 272.255
InChI Key: LGKKOBPNLMCSTE-UHFFFAOYSA-N
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Description

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is a fluorinated phenolic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with fluorophenyl groups, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenol with 2-fluorobenzaldehyde in the presence of hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The fluorinated phenolic group can interact with enzymes and receptors, modulating their activity. The pyrazole ring enhances binding affinity and specificity, leading to potential therapeutic effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is unique due to its dual fluorophenyl substitution, which imparts enhanced chemical stability and biological activity. The presence of both fluorine atoms and the pyrazole ring distinguishes it from simpler phenolic compounds and other pyrazole derivatives.

Properties

CAS No.

763133-77-3

Molecular Formula

C15H10F2N2O

Molecular Weight

272.255

IUPAC Name

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C15H10F2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19)

InChI Key

LGKKOBPNLMCSTE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)F)O)F

solubility

not available

Origin of Product

United States

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